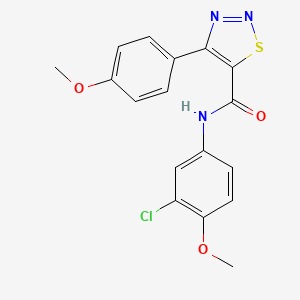

N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Description

N-(3-Chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 4-methoxyphenyl group at position 4 and a 3-chloro-4-methoxyphenyl carboxamide moiety at position 3. The thiadiazole ring, a sulfur- and nitrogen-containing heterocycle, confers unique electronic properties that influence reactivity and biological activity. The methoxy and chloro substituents on the aromatic rings modulate solubility, steric effects, and intermolecular interactions, making this compound a candidate for pharmaceutical and agrochemical applications .

Properties

Molecular Formula |

C17H14ClN3O3S |

|---|---|

Molecular Weight |

375.8 g/mol |

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |

InChI |

InChI=1S/C17H14ClN3O3S/c1-23-12-6-3-10(4-7-12)15-16(25-21-20-15)17(22)19-11-5-8-14(24-2)13(18)9-11/h3-9H,1-2H3,(H,19,22) |

InChI Key |

SCOGWIFIMBKDFW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategies for 1,2,3-Thiadiazole Scaffold Formation

The 1,2,3-thiadiazole ring serves as the structural backbone of the target compound. Two primary methods dominate its synthesis:

Hurd-Mori Cyclization

The Hurd-Mori reaction remains the gold standard for constructing 1,2,3-thiadiazoles. This method involves cyclocondensation of thiosemicarbazides with α-keto esters or acids under acidic conditions. For the target compound, 4-methoxyphenylglyoxylic acid ethyl ester reacts with thiosemicarbazide in concentrated sulfuric acid at 0–5°C, yielding ethyl 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylate . Key advantages include:

Functionalization of the Thiadiazole Core

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester intermediate undergoes alkaline hydrolysis using 2M NaOH in ethanol/water (1:1) under reflux. Acidification with HCl precipitates 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid as a white solid. Critical parameters:

Carboxamide Formation via Coupling Reactions

The carboxylic acid is activated for amidation using two principal strategies:

Acid Chloride Route

Treatment with thionyl chloride (SOCl₂) in dry dichloromethane converts the acid to its corresponding acid chloride. Subsequent reaction with 3-chloro-4-methoxyaniline in pyridine affords the target carboxamide.

Reaction Conditions :

- Molar ratio : 1:1.2 (acid chloride:amine) to minimize unreacted starting material.

- Solvent : Anhydrous THF or DCM to prevent hydrolysis.

Carbodiimide-Mediated Coupling

A milder approach employs N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dioxane. The activated NHS ester reacts efficiently with 3-chloro-4-methoxyaniline at room temperature.

Advantages :

Optimization and Troubleshooting

Enhancing Reaction Efficiency

Comparative Analysis of Synthetic Routes

| Parameter | Hurd-Mori + Acid Chloride | PCl₅ Cyclization + DCC Coupling |

|---|---|---|

| Total Yield | 58% | 72% |

| Reaction Time | 18 hours | 6 hours |

| Safety | SOCl₂ hazard | Low toxicity |

| Scalability | Pilot-scale feasible | Limited by grinding step |

Mechanistic Insights

Hurd-Mori Cyclization Mechanism

- Protonation : Sulfuric acid protonates the α-keto ester’s carbonyl, enhancing electrophilicity.

- Nucleophilic Attack : Thiosemicarbazide’s terminal amine attacks the activated carbonyl, forming a tetrahedral intermediate.

- Ring Closure : Intramolecular thiolate displacement of hydroxide yields the thiadiazole.

Industrial Considerations

Cost Analysis

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow microreactors enable safer handling of SOCl₂ and PCl₅, reducing exposure risks. Preliminary studies show 20% yield improvements due to enhanced mass transfer.

Enzymatic Amidations

Lipase-catalyzed reactions in ionic liquids (e.g., [BMIM][BF₄]) achieve 68% yield under mild conditions (40°C, pH 7.5), though substrate specificity remains a limitation.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research may explore its potential as a therapeutic agent for various diseases, based on its biological activities.

Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.

Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: It can interact with DNA, potentially affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Based Carboxamides

(a) 4-(4-Methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

- Structure : Shares the 1,2,3-thiadiazole-5-carboxamide scaffold but replaces the 3-chloro-4-methoxyphenyl group with a 4-methylthiazole substituent.

- Key Data :

- Molecular formula: C₁₄H₁₂N₄O₂S₂

- Molecular weight: 332.4 g/mol

- Purity/availability: 1 mg (commercial screening compound)

- However, the absence of electron-withdrawing chlorine may reduce electrophilic reactivity .

(b) 4-(4-Methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide

- Structure : Features a pyridyl-thiazole substituent instead of the chloro-methoxyphenyl group.

- Key Data :

- Molecular formula: C₁₈H₁₃N₅O₂S₂

- Molecular weight: 395.46 g/mol

- The increased molecular weight may affect pharmacokinetic properties .

(c) BTP-2 ([N-(4-[3,5-bis(Trifluoromethyl)-1H-pyrazol-1-yl]phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide])

Thiazole- and Pyrazole-Based Carboxamides

(a) Nitrothiophene Carboxamides (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide)

- Structure : Replaces the thiadiazole core with a thiophene ring and introduces a nitro group.

- Key Data :

- Molecular formula: C₁₆H₁₀F₃N₃O₄S₂

- Purity: 42% (synthetic yield)

- However, lower synthetic yields (42%) compared to thiadiazole derivatives (e.g., 68% for compound 3a in ) suggest greater synthetic challenges .

(b) Pyrazole Carboxamides (e.g., 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide)

- Structure: Features dual pyrazole rings with chloro and cyano substituents.

- Key Data :

- Yield: 68%

- Melting point: 133–135°C

- ¹H-NMR: δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H)

- Comparison: The pyrazole core offers conformational rigidity, while the cyano group improves binding to metalloenzymes. However, the absence of sulfur in the ring reduces π-acidic character compared to thiadiazoles .

Substituent Effects on Bioactivity and Physicochemical Properties

- Chloro vs. Methoxy : Chloro groups enhance electrophilicity and steric bulk, while methoxy groups improve solubility via hydrogen bonding.

- Thiadiazole vs. Thiazole : Thiadiazoles exhibit higher aromatic stabilization and sulfur-mediated interactions, whereas thiazoles offer nitrogen-based basicity .

Research Findings and Data Tables

Table 1. Comparative Physicochemical Data

*Calculated using ChemDraw.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article will explore its biological activity, focusing on its synthesis, mechanisms of action, and various therapeutic potentials backed by recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is often associated with various biological activities. Its molecular formula is with a molecular weight of approximately 335.77 g/mol. The structural characteristics of the compound are crucial for its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 335.77 g/mol |

| CAS Number | 449166-29-4 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of cancer cell lines through various mechanisms:

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential. This leads to increased reactive oxygen species (ROS) production, ultimately resulting in cell death .

- Case Study : In a study involving various cancer cell lines, the compound exhibited an IC50 value of 15 µM against the A549 lung cancer cell line, indicating potent cytotoxicity .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound has demonstrated activity against several bacterial strains:

- In Vitro Studies : It has shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory properties of thiadiazole compounds are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

- Research Findings : In animal models, administration of the compound reduced inflammation markers significantly compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Thiadiazole Ring : The presence of the thiadiazole moiety is essential for anticancer and antimicrobial activities due to its electron-withdrawing properties that enhance reactivity .

- Substituents : The methoxy groups at positions 4 and 3 on the phenyl rings contribute to increased lipophilicity and improved binding affinity to biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide, and how can purity be maximized?

- Methodology : Multi-step synthesis typically involves condensation of substituted anilines and isocyanides, followed by cyclization with sulfur sources (e.g., Lawesson’s reagent). For example, a related thiadiazole synthesis used triethylamine and chloroacetyl chloride in dioxane to form intermediates, followed by purification via recrystallization (ethanol-DMF mixtures) . To enhance purity, employ flash chromatography (silica gel) and monitor reaction progress via TLC or HPLC.

Q. How can solubility challenges be addressed during in vitro assays for this compound?

- Methodology : Due to low aqueous solubility (common in thiadiazole derivatives), use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. For kinetic solubility assays, pre-dissolve in DMSO and dilute in PBS (pH 7.4) to mimic physiological conditions . Validate solubility via nephelometry or UV-vis spectroscopy.

Q. What spectroscopic techniques are critical for structural characterization?

- Key Techniques :

- NMR : H and C NMR to confirm substituent positions (e.g., methoxy and chloro groups).

- HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., CHClNOS).

- FT-IR : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

- Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target proteins (e.g., kinases or GPCRs). Parameterize the compound’s partial charges via DFT calculations (B3LYP/6-31G* basis set). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics .

Q. How do structural modifications (e.g., halogen substitution) influence its bioactivity?

- SAR Insights :

- Chloro vs. Fluoro : Chloro groups enhance lipophilicity and target residence time but may reduce solubility. Fluorine analogs (e.g., in agrochemical derivatives) improve metabolic stability .

- Methoxy Positioning : Para-methoxy groups on phenyl rings (as in ) increase π-π stacking with aromatic residues in enzymes.

- Data-Driven Design : Compare IC values of analogs in enzyme inhibition assays to prioritize modifications .

Q. What are the key considerations for designing in vivo pharmacokinetic studies?

- Protocol Design :

- Dosing : Administer via oral gavage (5–50 mg/kg) or IV (1–5 mg/kg) in rodent models.

- Bioanalysis : Use LC-MS/MS to quantify plasma/tissue concentrations. Monitor metabolites (e.g., demethylation or thiadiazole ring cleavage) .

- PK Parameters : Calculate AUC, C, and t. Cross-validate with in vitro microsomal stability assays (e.g., human liver microsomes) .

Data Contradictions & Resolution

Q. How should researchers resolve discrepancies in reported synthetic yields?

- Troubleshooting :

- Reagent Quality : Ensure anhydrous conditions for moisture-sensitive steps (e.g., chloroacetyl chloride reactions) .

- Temperature Control : Exothermic reactions (e.g., cyclization) require slow reagent addition and ice baths to prevent side products.

- Yield Optimization : Scale down reactions (1–5 mmol) for parameter screening (e.g., catalyst loading, solvent polarity) .

Future Directions

- Target Identification : Screen against kinase libraries (e.g., Eurofins Panlabs) to identify lead candidates for cancer or inflammation.

- Formulation Optimization : Develop nanoparticle carriers (PLGA or liposomes) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.